molecular formula C9H9N3O B3026756 8-amino-7-methylquinazolin-4(3H)-one CAS No. 1093101-65-5

8-amino-7-methylquinazolin-4(3H)-one

Cat. No.: B3026756
CAS No.: 1093101-65-5
M. Wt: 175.19
InChI Key: GOROXGIVCVYEIN-UHFFFAOYSA-N
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Description

8-amino-7-methylquinazolin-4(3H)-one, also known as 8-AMQ, is an organic compound with a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a fluorescent dye, and as an inhibitor in biochemical and physiological studies. In

Scientific Research Applications

1. Tuberculosis Treatment Research

A novel scaffold-based compound, closely related to 8-amino-7-methylquinazolin-4(3H)-one, was synthesized and found to have potent anti-tuberculosis activity, comparable to the standard drug rifampicin. This research suggests the potential of such compounds in developing new anti-tuberculosis agents (Panneerselvam, Sivakumar, Arumugam, & Joshi, 2016).

2. Oxidative Addition Applications

Studies on the oxidative addition of N-aminophthalimide and compounds similar to this compound have been conducted, showing their potential in creating adducts with certain chemical bonds. This has implications for chemical synthesis and drug development processes (Buchaka, Kuznetsov, & Schantl, 2004).

3. Corrosion Inhibition

Compounds derived from this compound have been employed as corrosion inhibitors. Their effectiveness in inhibiting mild steel corrosion in corrosive acids has been demonstrated, highlighting their utility in industrial applications (Jamil et al., 2018).

4. Antiallergic Activity

Quinolin-2 (1H)-one analogs, structurally related to this compound, have shown antiallergic activity. These findings can lead to new treatments for allergies and related conditions (Suzuki, Matsumoto, Miyoshi, Yoneda, & Ishida, 1977).

5. Antidiabetic Potential

Research involving hybrid compounds of this compound demonstrated significant antidiabetic activity in diabetic rats. This suggests its potential use in developing new antidiabetic drugs (Jangam & Wankhede, 2019).

6. Antimicrobial and Anti-inflammatory Activities

Several derivatives of this compound have been synthesized and investigated for their antimicrobial, analgesic, anti-inflammatory, and antihelmintic activities, showing significant potential in these areas (Sahu et al., 2008).

7. Anticancer Research

The compound this compound and its derivatives have been studied for their anticancer properties, indicating their potential in developing new cancer treatments (Cui et al., 2017).

Properties

IUPAC Name

8-amino-7-methyl-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,10H2,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOROXGIVCVYEIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676971
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093101-65-5
Record name 8-Amino-7-methylquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Bromo-7-methyl-8-nitroquinazolin-4(3H)-one (4.8 g, 17 mmol) was suspended in EtOH (500 ml) and degassed using a vacuum line. The mixture was then evacuated with nitrogen and 10% Pd/C (1.4 g) was added under a positive flow of nitrogen. The reaction was then placed under a hydrogen atmosphere with a large balloon while stirring. After 4 days, the reaction was filtered through a pad of celite. The filtrate was reduced under vacuum and the residue was triturated with ether to give 8-amino-7-methylquinazolin-4(3H)-one as an off white solid. MS Found: (ESI pos. ion) m/z 176 (M+H+).
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-amino-7-methylquinazolin-4(3H)-one
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8-amino-7-methylquinazolin-4(3H)-one
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Reactant of Route 5
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Reactant of Route 6
8-amino-7-methylquinazolin-4(3H)-one

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